molecular formula C21H19ClN2O4 B2791912 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-35-0

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2791912
CAS No.: 942009-35-0
M. Wt: 398.84
InChI Key: SORNEVDZOGVMPO-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyridine ring substituted with a chlorophenyl group and a dimethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Biological Activity

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core substituted with a 4-chlorophenyl group and a 2,4-dimethoxyphenyl group. Its chemical formula is C21H19ClN2O4C_{21}H_{19}ClN_{2}O_{4}, and it has been identified by the CAS number 942009-35-0.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, showcasing its potential as an antimicrobial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by targeting specific molecular pathways. For example, compounds derived from this scaffold have been evaluated for their effects on cell proliferation and viability in various cancer types, including pancreatic and colorectal cancers .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory activity. Research suggests that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thereby providing a therapeutic avenue for treating inflammatory diseases .

The biological effects of this compound are believed to stem from its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of key signaling pathways involved in cell growth, apoptosis, and inflammation.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Antimicrobial Study : A study evaluated the antimicrobial activity of several derivatives against clinical isolates. The results indicated that certain derivatives showed potent activity with significant inhibition zones against S. aureus .
  • Anticancer Evaluation : In vitro assays demonstrated that the compound could significantly reduce cell viability in pancreatic cancer cell lines through apoptosis induction .
  • Anti-inflammatory Research : Experimental models of inflammation showed that treatment with this compound led to a marked decrease in inflammatory markers, suggesting its potential use in managing inflammatory disorders .

Data Summary

Activity TypeTarget Pathogen/Cancer TypeMIC (μg/mL)Mechanism
AntimicrobialStaphylococcus aureus0.22 - 0.25Inhibition of cell wall synthesis
AnticancerPancreatic cancerN/AInduction of apoptosis
Anti-inflammatoryN/AN/AModulation of cytokine production

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-27-17-8-9-18(19(11-17)28-2)23-21(26)15-5-10-20(25)24(13-15)12-14-3-6-16(22)7-4-14/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORNEVDZOGVMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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